2,3-Dimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by its intense aroma, often described as roasted, nutty, or reminiscent of baked potatoes or almonds. [, , ] This aromatic nature makes it a valuable compound in scientific research, particularly in food chemistry and flavor analysis. 2,3-Dimethylpyrazine is found naturally in various foods, including asparagus, black and green tea, crisp bread, malt, raw shrimp, soya, Swiss cheeses, and wheat bread. [, ] It can also be formed during cooking through Maillard reactions, complex chemical reactions between amino acids and reducing sugars. [, , , , ]
Synthesis Analysis
Reaction of biacetyl and ethylene diamine: This method utilizes biacetyl and ethylene diamine as starting materials and involves a condensation reaction. []
Reaction of 2,3-butylene glycol and ethylene diamine: This method employs 2,3-butylene glycol and ethylene diamine as precursors. []
Double Schiff base adducts of 2,3-butanedione with glycine: This approach utilizes the double addition of glycine to 2,3-butanedione, forming pyrazine rings with the participation of amino acid carbon atoms. []
While these methods offer viable routes to 2,3-Dimethylpyrazine, research suggests that catalytic reactions in the gas-solid phase are a promising direction for future synthesis. [] Moreover, replacing 2,3-butylene glycol with the more cost-effective biacetyl in these reactions could improve the efficiency and economics of the synthesis process. []
Molecular Structure Analysis
Coordination Polymer Formation: 2,3-Dimethylpyrazine acts as a bridging ligand in the formation of coordination polymers with copper halides (CuCl, CuBr, CuI) and copper cyanide. [, , , , , , , ] These reactions are typically conducted in acetonitrile and involve the formation of polymeric chains or layers. [, , , , , , , ] The thermal decomposition of these polymers has been studied, revealing stepwise ligand loss and ultimately leading to the formation of the corresponding copper halides or cyanide. [, , , , , ]
N-Oxidation: 2,3-Dimethylpyrazine can undergo N-oxidation with hydrogen peroxide in acetic acid. [] Depending on the reaction conditions, this can lead to the formation of mono-N-oxides, 4-N-oxides, and 1,4-N-dioxides. []
Dearomative Diborylation: 2,3-Dimethylpyrazine can undergo dearomative diborylation with bis(pinacolato)diboron (B2pin2), involving the disruption of the aromaticity of the pyrazine ring. [] This reaction can proceed through a non-radical mechanism or a radical pathway in the presence of a catalyst. []
Physical and Chemical Properties Analysis
2,3-Dimethylpyrazine is a colorless liquid at room temperature. [] It is characterized by a pungent, nutty aroma, contributing to the flavor of various foods. [, , , , , , , ] It is soluble in water and other organic solvents. [, , , , , , , , ] 2,3-Dimethylpyrazine has a boiling point of 156 °C. []
Safety and Hazards
While 2,3-Dimethylpyrazine is generally considered safe as a food additive, some studies suggest potential growth and angiogenesis inhibiting effects at very low doses. [] This raises concerns about its safety, particularly in developing tissues. [] Further toxicological testing is warranted to thoroughly evaluate its safety as a consumer product additive. []
Applications
Food Flavoring: Its intense, nutty aroma makes it a valuable flavoring agent in various food products, including cereals, baked goods, and confectionery. [, , , , , , , ]
Aroma Analysis: It serves as a key aroma compound in various foods, allowing researchers to characterize and differentiate food products based on their volatile composition. [, , , , , , , , , , , , , , , , ]
Chemosignaling Studies: 2,3-Dimethylpyrazine is used in studies exploring chemosignaling in mice, providing insights into the role of pheromones in social interactions and behavior. []
Material Science: 2,3-Dimethylpyrazine acts as a bridging ligand in the synthesis of coordination polymers with copper halides and copper cyanide, contributing to the development of novel materials with unique properties. [, , , , , , , ]
Gas Adsorption Studies: 2,3-Dimethylpyrazine, in combination with metal benzoate complexes, forms one-dimensionally assembled complexes that can adsorb gases like carbon dioxide, highlighting its potential in gas separation and storage applications. []
Future Directions
Sustainable Synthesis: Exploring environmentally friendly and cost-effective methods for synthesizing 2,3-Dimethylpyrazine, focusing on catalytic reactions in the gas-solid phase and the use of readily available starting materials. []
Mechanism of Action: Investigating the detailed mechanisms by which 2,3-Dimethylpyrazine exerts its effects on biological systems, particularly its impact on the autonomic and central nervous systems, growth, and angiogenesis. [, , ]
Toxicological Studies: Conducting thorough toxicological studies to assess the safety of 2,3-Dimethylpyrazine as a food additive, especially its potential long-term effects on developing tissues. []
Novel Materials Development: Exploring the use of 2,3-Dimethylpyrazine in the synthesis of new coordination polymers with various metal centers, potentially leading to the development of materials with enhanced properties for applications in catalysis, sensing, and gas storage. [, , , , , , , ]
Flavor Modulation: Investigating the use of 2,3-Dimethylpyrazine in combination with other aroma compounds to develop tailored flavor profiles for various food products, potentially enhancing the sensory experience and consumer appeal. [, , , , , , , ]
Related Compounds
2-Methylpyrazine
Compound Description: 2-Methylpyrazine, also known as 2-picoline, is an alkylpyrazine like 2,3-Dimethylpyrazine. It is a flavoring agent, naturally present in some foods like Swiss cheese and roasted coffee. [, , ].
Relevance: This compound is a simpler analog of 2,3-Dimethylpyrazine, differing by one less methyl group on the pyrazine ring. Research has shown that both compounds are found together in various food products, particularly those that have undergone roasting or fermentation. [, , ]. They are often studied together for their contributions to aroma profiles. [, ].
2,5-Dimethylpyrazine
Compound Description: 2,5-Dimethylpyrazine is another important alkylpyrazine and flavor additive, similar to 2,3-Dimethylpyrazine, with a slightly different arrangement of the methyl groups. It also contributes to the aroma of roasted foods and is found naturally in some fermented products. [, , , , , , , ].
Relevance: This isomer of 2,3-Dimethylpyrazine is frequently studied alongside it to understand their individual roles in aroma profiles and how their arrangement affects their sensory perception. [, , , ]. Both compounds are known to be generated through the Maillard reaction, a complex chemical process involving sugars and amino acids, contributing to the flavor of cooked foods. [, , ].
2,6-Dimethylpyrazine
Compound Description: Structurally, 2,6-Dimethylpyrazine is very similar to 2,3-Dimethylpyrazine and 2,5-Dimethylpyrazine, differing only in the placement of methyl groups. Like its isomers, it contributes significantly to the aroma of various foods and beverages, especially those that have been roasted. [, , , , ].
Relevance: As an isomer, 2,6-Dimethylpyrazine shares a close relationship with 2,3-Dimethylpyrazine, particularly in food chemistry research. [, , ]. Their similar structures often lead to their co-occurrence in food products, and they are analyzed together for their impact on aroma and flavor. [, ].
Tetramethylpyrazine
Compound Description: Tetramethylpyrazine, also known as ligustrazine, possesses four methyl groups on the pyrazine ring, making it structurally similar to 2,3-Dimethylpyrazine but with increased substitution. This compound is recognized for its roasted, nutty aroma and is found in fermented foods like natto. [, , , , ].
Relevance: This compound represents a more substituted analog of 2,3-Dimethylpyrazine, highlighting the impact of increasing alkyl groups on the pyrazine ring. Research suggests that both compounds are generated during the Maillard reaction, with Tetramethylpyrazine typically associated with more intense roasting or longer heating times. [, , ].
2-Ethylpyrazine
Compound Description: 2-Ethylpyrazine, similar in structure to 2,3-Dimethylpyrazine, replaces one methyl group with an ethyl group. This substitution leads to variations in its sensory properties, contributing to roasted and nutty flavors in food. [, , , ].
Relevance: This alkylpyrazine is closely related to 2,3-Dimethylpyrazine, showcasing how subtle changes in the alkyl substituents can influence their aroma contributions. Studies often analyze them together to compare their odor profiles in various food products, as they are often found together, especially in roasted goods. [, , ].
2-Ethyl-5-methylpyrazine
Compound Description: This pyrazine derivative has an ethyl group at the 2-position and a methyl group at the 5-position. Like 2,3-Dimethylpyrazine, it contributes to the roasted and nutty flavors in food, often found in products like roasted peanuts and cooked meat. [, , , , ].
Relevance: This compound demonstrates the structural diversity possible within the pyrazine family while maintaining relevance to 2,3-Dimethylpyrazine in food aroma research. []. Their co-occurrence in roasted and cooked foods makes them relevant for comparative aroma profiling. [, , ].
2-Ethyl-3-methylpyrazine
Compound Description: This alkylpyrazine isomer is similar to 2,3-Dimethylpyrazine but has an ethyl group at position 2 and a methyl group at position 3. It is found in various food products, contributing to their complex aroma profiles. [, , ].
Relevance: This compound is closely related to 2,3-Dimethylpyrazine, highlighting the importance of the specific arrangement of alkyl substituents in dictating their aroma contributions. They are often found in similar food products, especially those that have undergone roasting, making them relevant for comparative analysis. [, ].
2,3,5-Trimethylpyrazine
Compound Description: 2,3,5-Trimethylpyrazine, with three methyl groups, is another alkylpyrazine relevant to food flavor. It is known to contribute to roasted and nutty flavors, similar to 2,3-Dimethylpyrazine, and is often found in coffee, nuts, and cooked meat. [, , , , , , ].
Relevance: This compound represents a more substituted pyrazine derivative than 2,3-Dimethylpyrazine, illustrating how structural variations within this class influence aroma profiles. Their frequent co-occurrence in food products, particularly those that have undergone roasting, makes them relevant for studying flavor development and sensory perception. [, , ].
2,3,5,6-Tetramethylpyrazine
Compound Description: This pyrazine derivative, with four methyl groups, is structurally similar to Tetramethylpyrazine and exhibits comparable aroma characteristics. It is found in fermented soybeans (natto) and contributes to its distinctive flavor. [].
Relevance: This highly substituted pyrazine is related to 2,3-Dimethylpyrazine by highlighting the impact of multiple methyl groups on aroma. Its presence in fermented soybean products suggests shared pathways of formation with 2,3-Dimethylpyrazine, potentially involving the Maillard reaction. [].
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
Compound Description: DMHF is a cyclic enol, structurally distinct from pyrazines, but significant for its contribution to the aroma of cooked foods. It possesses a sweet, caramel-like odor and is formed through sugar degradation during the Maillard reaction. [, , ].
Relevance: While structurally different from 2,3-Dimethylpyrazine, DMHF holds relevance due to their shared origin in the Maillard reaction. []. Both are known to influence the sensory qualities of cooked foods, making them relevant in food science research exploring flavor development. [, ].
Tetrahydrothiophene
Compound Description: Tetrahydrothiophene is a heterocyclic compound containing sulfur, structurally unrelated to pyrazines. It possesses a strong, unpleasant odor often described as "gasoline-like." [].
Relevance: Despite the structural dissimilarity, Tetrahydrothiophene is relevant to 2,3-Dimethylpyrazine due to its impact on mutagen formation during the cooking of meat, a process where 2,3-Dimethylpyrazine is also generated. [].
Imidazole
Compound Description: Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms, structurally distinct from pyrazines. It serves as a building block for various biological molecules and is found in the amino acid histidine. [].
Relevance: While structurally different, Imidazole is relevant to 2,3-Dimethylpyrazine due to its impact on mutagen formation during meat cooking, a process in which 2,3-Dimethylpyrazine is also formed. []. Its effects on mutagen formation suggest potential interactions with pathways involving pyrazine generation. [].
3-Methylpyridine
Compound Description: 3-Methylpyridine, also known as 3-picoline, is an aromatic heterocycle containing one nitrogen atom in the ring. It is structurally related to pyrazines, differing by having one nitrogen atom instead of two in the ring. [].
Relevance: This compound belongs to a similar class of heterocyclic aromatic compounds as 2,3-Dimethylpyrazine and shares structural similarities. Their relevance lies in their potential interactions during the cooking of meat, impacting the formation of mutagens, processes where both compounds can be present. [].
2-Methylpyridine
Compound Description: 2-Methylpyridine, also known as 2-picoline, is an aromatic heterocycle like 3-Methylpyridine, but with a methyl group at the 2-position. It is structurally similar to pyrazines and is used in various industrial applications. [, ].
Relevance: Similar to 3-Methylpyridine, 2-Methylpyridine shares a structural resemblance with 2,3-Dimethylpyrazine and belongs to the same broad chemical class. Its presence during meat cooking and potential influence on mutagen formation highlight its relevance to understanding pathways involving pyrazine derivatives. [].
2-Acetylpyrrole
Compound Description: 2-Acetylpyrrole is a heterocyclic aromatic compound containing a pyrrole ring substituted with an acetyl group. It is structurally distinct from pyrazines but is found in cooked foods and contributes to their flavor. [].
Relevance: Despite structural differences, 2-Acetylpyrrole is relevant to 2,3-Dimethylpyrazine due to its presence in cooked food and its potential role in influencing the formation of mutagens. This suggests potential interactions with pathways where pyrazine derivatives are formed during cooking processes. [].
Glyoxal
Compound Description: Glyoxal is a dialdehyde and the smallest dialdehyde molecule. It is a highly reactive compound formed during the Maillard reaction and is involved in the formation of various heterocyclic compounds. [].
Relevance: While structurally different, Glyoxal is a key intermediate in the Maillard reaction, a process that also leads to the formation of 2,3-Dimethylpyrazine. Understanding the role of Glyoxal in this reaction is crucial for comprehending the generation of flavor compounds like 2,3-Dimethylpyrazine in cooked foods. [].
2,3-Butanedione (Biacetyl)
Compound Description: 2,3-Butanedione, also known as biacetyl, is a volatile diketone responsible for a buttery flavor. It is a significant component in various food and beverage products and is also formed during the Maillard reaction. [, ].
Relevance: 2,3-Butanedione is a key precursor to pyrazines, including 2,3-Dimethylpyrazine, during the Maillard reaction. [, ]. Understanding the formation and reactivity of 2,3-Butanedione in this complex reaction network is essential for controlling and enhancing flavor development in food. [].
Acetaldehyde
Compound Description: Acetaldehyde is a volatile organic compound and the aldehyde analog of ethanol. It plays a role in various metabolic pathways and is also formed during the thermal degradation of certain amino acids. [].
Relevance: This compound is relevant to 2,3-Dimethylpyrazine as it can serve as a precursor for the formation of pyrazines, including 2,3-Dimethylpyrazine, during the Maillard reaction. []. Understanding the reactions of Acetaldehyde under cooking conditions is important for predicting flavor development. [].
Formaldehyde
Compound Description: Formaldehyde is the simplest aldehyde and is highly reactive. It is a significant intermediate in various chemical reactions, including those involved in the Maillard reaction. [].
Relevance: Formaldehyde, like acetaldehyde, can act as a precursor in the formation of pyrazines during the Maillard reaction. []. Understanding its role in this reaction is essential for comprehending the generation of flavor compounds like 2,3-Dimethylpyrazine. [].
Aminoethanol
Compound Description: Aminoethanol is an organic compound with both an amine and an alcohol functional group. It is an intermediate in various biological processes and is also formed during the thermal degradation of the amino acid serine. [].
Relevance: While structurally dissimilar, Aminoethanol is relevant to 2,3-Dimethylpyrazine due to its formation during serine degradation, a process that can also yield precursors for pyrazine formation. []. Its presence in such reactions provides insight into the complex network of pathways involved in the generation of flavor compounds. [].
Glycine
Compound Description: Glycine is the simplest amino acid and plays a crucial role in protein synthesis. It is also a significant reactant in the Maillard reaction, contributing to the formation of various aroma compounds. [].
Relevance: Glycine, as a key amino acid in the Maillard reaction, is implicitly related to the formation of 2,3-Dimethylpyrazine. []. Its reactions with sugars under heating can generate precursors that ultimately lead to 2,3-Dimethylpyrazine formation, making it a key component in flavor development. [].
Alanine
Compound Description: Alanine is a non-essential amino acid and, like Glycine, plays a vital role in protein synthesis. It can also participate in the Maillard reaction, contributing to flavor development. [].
Relevance: Although not directly involved in the formation of 2,3-Dimethylpyrazine, Alanine's presence during the Maillard reaction influences the overall reaction network and the balance of intermediates. This indirectly affects the formation of flavor compounds like 2,3-Dimethylpyrazine. [].
Properties
CAS Number
5910-89-4
Product Name
2,3-Dimethylpyrazine
IUPAC Name
2,3-dimethylpyrazine
Molecular Formula
C6H8N2
Molecular Weight
108.14 g/mol
InChI
InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3
InChI Key
OXQOBQJCDNLAPO-UHFFFAOYSA-N
SMILES
CC1=NC=CN=C1C
Solubility
soluble in water, organic solvents, oils miscible at room temperature (in ethanol)
Synonyms
2,3-dimethylpyrazine 2,3-DMP pyrazine
Canonical SMILES
CC1=NC=CN=C1C
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Lead (II) oxide is amphoteric in nature, capable of reacting with both acid and base. It exists in two forms, litharge and massicot. Lead (II) oxide is commonly used in making lead glass and glazing pottery. Addition of PbO (as a dopant) to Ni-Cu-Zn ferrite increases the densification rate and final sintered density, whereas activation energy of densification was reduced. Lead (II) oxide is an oxide of lead with lead in +2 oxidation state. It is amphoteric in nature, capable of reacting with both acid and base. It exists in two forms, litharge and massicot. Lead (II) oxide is commonly used in making lead glass, lead white and red lead. Lead(II) oxide exists in two forms: red, tetragonal PbO and yellow rhombic PbO. It is amphoteric in nature but basic character is more prominent. It reacts with water and carbon dioxide to form basic lead(II) carbonate. Industrial preparation of PbO is by oxidation of molten lead with O2 or thermal decomposition of lead(II) nitrate, carbonate or hydroxide. Lead(II) oxide is a crystalline solid, which can be prepared by decomposition of lead carbonate or by heating molten lead in the presence of air. It can be used in the synthesis of lead(II) ethanoate by reaction with ethanoic acid. Litharge appears as odorless gray or yellow green or red-brown solid. Sinks in water. (USCG, 1999)
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